rel-(1R,2R)-2-(Methylamino)cyclopentan-1-ol hydrochloride
Description
rel-(1R,2R)-2-(Methylamino)cyclopentan-1-ol hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry and potential biological activities. This compound is often studied for its potential use in medicinal chemistry and other research areas.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(1R,2R)-2-(methylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-3-2-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
GZOZAXGNLZLSLF-KGZKBUQUSA-N |
Isomeric SMILES |
CN[C@@H]1CCC[C@H]1O.Cl |
Canonical SMILES |
CNC1CCCC1O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-(Methylamino)cyclopentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the methylamino group and the hydroxyl group.
Reduction: The carbonyl group of cyclopentanone is reduced to form cyclopentanol.
Amination: The hydroxyl group is then converted to a leaving group, such as a tosylate, and subsequently replaced by a methylamino group through nucleophilic substitution.
Resolution: The racemic mixture is resolved to obtain the desired stereoisomer, rel-(1R,2R)-2-(Methylamino)cyclopentan-1-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R)-2-(Methylamino)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Produces cyclopentanone or cyclopentanal.
Reduction: Yields cyclopentane derivatives.
Substitution: Results in various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
rel-(1R,2R)-2-(Methylamino)cyclopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-2-(Methylamino)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rel-(1S,2S)-2-(Methylamino)cyclopentan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-(Amino)cyclopentan-1-ol hydrochloride: Lacks the methyl group on the amino moiety.
Cyclopentan-1-ol hydrochloride: Lacks the amino group entirely.
Uniqueness
rel-(1R,2R)-2-(Methylamino)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
